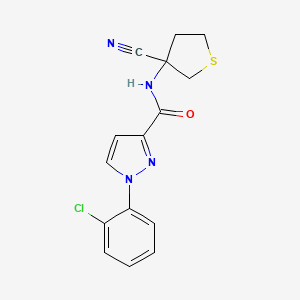

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

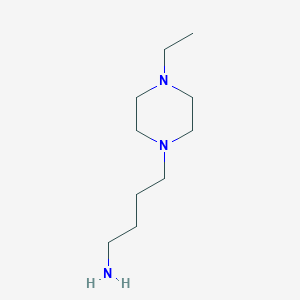

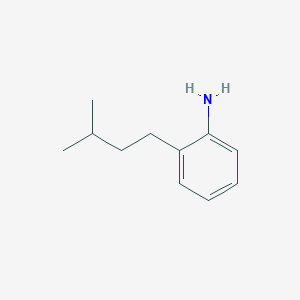

The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The molecule also contains dimethylamino groups, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Knoevenagel condensation reaction followed by metathesization . Another method involves the radical copolymerization of amine-containing monomers .

Chemical Reactions Analysis

The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. For instance, compounds with dimethylamino groups have been used as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .

Scientific Research Applications

Drug Delivery Systems

The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , synthesized through efficient azide–alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Additionally, they can form micelleplexes with DNA through electrostatic interactions. These novel polymer nanocarriers hold promise for targeted drug delivery systems .

Antibacterial Properties

Linear and cyclic monomers of cyclic poly (2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have demonstrated antibacterial effects. The intra-chain click cyclization of α-alkyne-ω-azido via atom transfer radical polymerization led to the development of antibacterial amphiphilic copolymers. These copolymers exhibit low microorganism adhesion and are effective against both Gram-positive and Gram-negative bacteria .

Stimuli-Responsive Materials

Poly (2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been incorporated into stimuli-responsive copolymers. For instance, CS-g-PDMAEMA copolymers respond to changes in pH and temperature. Their unique properties make them suitable for applications in controlled release systems and smart materials .

Biomedical Nanocarriers

The cationic amphiphilic copolymer MPEG-b-(PC-g-PDMAEMA) has shown promise as a drug delivery system. Its ability to simultaneously load quercetin and DNA suggests potential applications in cancer therapy. Further in vitro evaluations are underway to validate its efficacy .

Thermoresponsive Behavior

PDMAEMA exhibits thermoresponsive behavior driven by electrostatic interactions. Even after multiple heating and cooling cycles, this phenomenon remains observable. Such properties are valuable for designing materials responsive to environmental changes .

Multifunctional Nanoparticles

The graft copolymer MPEG-b-(PC-g-PDMAEMA) combines different functionalities, making it a multifunctional platform. Its ability to load both drugs and nucleic acids opens up possibilities for synergistic therapies and personalized medicine .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-11-7-13(3)16(8-12(11)2)24(22,23)18-10-15-9-14(4)19-17(20-15)21(5)6/h7-9,18H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGCODIVKUYKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)

![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)